tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate
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Overview
Description
tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a carbamate moiety, and a pyrimidine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of intermediates such as 2-(2-methylsulfonylpyrimidin-5-yl)ethylamine, which is then reacted with tert-butyl chloroformate to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carbamate group can yield amine derivatives .
Scientific Research Applications
tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The methylsulfonyl group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a hydroxyethyl group instead of the pyrimidine ring.
Tert-butyl N-(2-aminoethyl)carbamate: Contains an aminoethyl group instead of the pyrimidine ring.
Tert-butyl N-(2-methylaminoethyl)carbamate: Features a methylaminoethyl group instead of the pyrimidine ring
Uniqueness
tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate is unique due to the presence of the methylsulfonyl-substituted pyrimidine ring, which imparts distinct chemical properties and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)13-6-5-9-7-14-10(15-8-9)20(4,17)18/h7-8H,5-6H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERPAHGBMYSRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=C(N=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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